molecular formula C12H11NO2 B13088461 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13088461
M. Wt: 201.22 g/mol
InChI Key: NNNDPCUGVXCJSP-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 2-methoxybenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include the use of a catalyst such as trifluoroacetic acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(2-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrrole-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of bioactive molecules that target specific biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts that modulate the activity of target proteins. Additionally, the methoxy group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde
  • 5-(2-Methoxyphenyl)-2-furoic acid
  • 2-(2-Methoxyphenyl)piperazine

Comparison: Compared to similar compounds, 5-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring. This substitution influences its electronic properties and reactivity, making it distinct in terms of its chemical behavior and potential applications. For example, the presence of the methoxy group at the 2-position of the phenyl ring can enhance its electron-donating ability, affecting its interactions with biological targets and its performance in electronic devices.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(8-14)13-11/h2-8,13H,1H3

InChI Key

NNNDPCUGVXCJSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(N2)C=O

Origin of Product

United States

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